3,4-dimethoxy-N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide
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Overview
Description
3,4-dimethoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system containing nitrogen atoms, making it a significant scaffold in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-carboxylic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-dimethoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolopyrimidine core can bind to active sites of enzymes, inhibiting their activity, or modulate receptor functions, leading to altered cellular responses. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
3,4-Dimethoxyphenethylamine: A related compound with a similar methoxy substitution pattern.
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Another compound with similar functional groups and potential biological activities.
Uniqueness
3,4-dimethoxy-N’-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide is unique due to its specific substitution pattern and the presence of both pyrazolopyrimidine and benzohydrazide moieties. This combination of structural features contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
3,4-dimethoxy-N'-[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13-5-4-6-15(9-13)27-20-16(11-24-27)19(22-12-23-20)25-26-21(28)14-7-8-17(29-2)18(10-14)30-3/h4-12H,1-3H3,(H,26,28)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNATYTWRMFZSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NNC(=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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